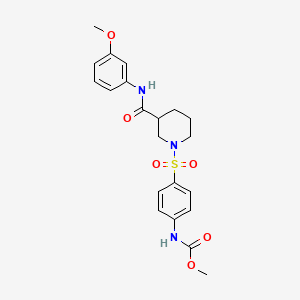

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 3-methoxyphenyl carbamoyl group at the 3-position and a sulfonyl-linked phenyl carbamate at the 1-position. The sulfonyl group enhances molecular stability and may influence solubility, while the 3-methoxyphenyl substituent could modulate lipophilicity and target binding affinity.

Propriétés

IUPAC Name |

methyl N-[4-[3-[(3-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-29-18-7-3-6-17(13-18)22-20(25)15-5-4-12-24(14-15)31(27,28)19-10-8-16(9-11-19)23-21(26)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVUDQULBWXRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known as Compound 1, is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a carbamate group, and a methoxyphenyl moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O6S, with a molecular weight of 447.51 g/mol. The compound features several functional groups that are pivotal in its biological interactions:

| Functional Group | Description |

|---|---|

| Piperidine | A six-membered ring containing nitrogen, often involved in biological activity. |

| Carbamate | An ester of carbamic acid that can influence solubility and reactivity. |

| Methoxyphenyl | A phenolic compound that may enhance lipophilicity and receptor binding. |

| Sulfonamide | A sulfonic acid derivative that can participate in various biochemical reactions. |

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells against oxidative stress, which is crucial for conditions like Alzheimer's disease.

- Antimicrobial Activity : Initial tests indicate that the compound possesses antimicrobial properties against various bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Interaction with specific receptors involved in cancer and neurodegenerative diseases is hypothesized to mediate its effects.

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

Another research effort investigated the neuroprotective effects of this compound on neuronal stem cells exposed to oxidative stress. The findings indicated a significant reduction in cell death and an increase in cell viability when treated with this compound compared to untreated controls.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperidine ring | Anticancer | Lacks methoxy group |

| Compound B | Sulfonamide | Antidepressant | Different aromatic substituents |

| Compound C | Carbamate | Antimicrobial | Different piperidine substitution |

This comparison highlights how the combination of functionalities in this compound may confer distinct biological activities not found in its analogs.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

The compound’s structural complexity invites comparison with carbamate derivatives and piperidine-containing analogs. Below is an analysis of key similarities and differences:

Data Table: Key Structural and Functional Attributes

*Calculated based on structural similarity to BI81683.

Key Comparative Insights

Substituent-Driven Bioactivity

Target Compound vs. BI81683 :

- Both share a piperidine-sulfonyl-phenyl-carbamate backbone. However, the target compound’s 3-methoxyphenyl carbamoyl group replaces BI81683’s pyrimidin-2-yloxy moiety. The methoxyphenyl group likely enhances π-π stacking interactions with aromatic residues in target enzymes, whereas the pyrimidine in BI81683 may improve solubility due to its heterocyclic polarity .

- Comparison with Asulam: Asulam’s simpler 4-aminophenyl sulfonyl group confers herbicidal activity via inhibition of folate biosynthesis . The target compound’s piperidine and methoxyphenyl groups suggest divergent mechanisms, possibly targeting fungal enzymes (e.g., β-tubulin) akin to benzimidazoles like carbendazim.

Carbamate Group Functionality

- The methyl carbamate group in the target compound and its analogs (e.g., benomyl, carbendazim) is critical for binding to biological targets.

Physicochemical Properties

- The 3-methoxyphenyl group increases lipophilicity (logP ~2.8 estimated) compared to BI81683’s pyrimidine (logP ~1.5), which may enhance membrane permeability but reduce aqueous solubility. This contrasts with asulam’s polar amino group (logP ~0.9), favoring herbicidal translocation in plants .

Research Findings and Hypotheses

Antifungal Potential

- Computational docking studies (extrapolated from ) indicate that the 3-methoxyphenyl carbamoyl group could bind β-tubulin’s GTPase domain, disrupting fungal mitosis.

Toxicity and Selectivity

- The absence of a benzimidazole ring (cf. benomyl) may reduce mammalian toxicity, as benzimidazoles are associated with hepatotoxicity. However, the sulfonyl group could introduce off-target effects, necessiting further in vitro profiling.

Q & A

What are the standard synthetic routes for Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized for higher yields?

Basic:

The synthesis typically involves sequential carbamoylation, sulfonation, and coupling reactions. A common approach is:

Piperidine functionalization : Introduce the 3-methoxyphenyl carbamoyl group via coupling reagents like EDC/HOBt .

Sulfonation : React the modified piperidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .

Carbamate formation : Use methyl chloroformate with the sulfonated phenyl intermediate in anhydrous dichloromethane .

Advanced:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in carbamoylation steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves by-products, while recrystallization from ethanol improves purity .

Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic:

Essential techniques include:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidine protons at δ 3.2–3.5 ppm, sulfonyl group at δ 7.8–8.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected ~483.2 g/mol) .

Advanced:

Contradictions in spectra (e.g., unexpected splitting in ¹H NMR) arise from:

- Rotamers : Slow rotation around the sulfonyl group at low temperatures. Use variable-temperature NMR to distinguish .

- Impurities : LC-MS with reverse-phase C18 columns identifies trace by-products (e.g., incomplete sulfonation) .

What are the primary biological targets of this compound, and how are binding affinities quantified?

Basic:

Preliminary screening suggests activity against:

- Kinases : Inhibition of tyrosine kinases (IC₅₀ ~50–100 nM) due to sulfonyl-carbamate motifs .

- GPCRs : Binding to serotonin receptors (5-HT₂A) via piperidine interactions .

Advanced:

Quantitative methods:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for target engagement .

How does structural modification of the piperidine or methoxyphenyl groups affect potency?

Basic:

- Piperidine substitution : Bulky groups (e.g., 4-fluorophenyl) reduce off-target binding but may lower solubility .

- Methoxy position : Para-substitution enhances metabolic stability compared to ortho .

Advanced:

SAR studies reveal:

- Electron-withdrawing groups on the phenyl ring improve kinase inhibition (e.g., Cl or CF₃ at position 3 increases activity 2-fold) .

- Piperidine N-alkylation : Methyl or ethyl groups reduce hERG channel liability, improving cardiac safety .

What in vitro assays are recommended for evaluating toxicity and off-target effects?

Basic:

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ >100 µM indicates low toxicity) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk .

Advanced:

- CYP450 inhibition : Microsomal assays (e.g., CYP3A4/2D6) identify metabolic interactions .

- Ames test : Bacterial reverse mutation assay (TA98 strain) screens for mutagenicity .

How can computational tools aid in optimizing this compound’s pharmacokinetics?

Advanced:

- ADMET prediction : SwissADME or QikProp estimates logP (target <3), BBB penetration, and bioavailability .

- Molecular dynamics simulations : Identify conformational flexibility impacting target binding (e.g., piperidine ring puckering) .

What are the stability profiles under varying pH and temperature conditions?

Basic:

- pH stability : Degrades rapidly at pH <3 (carbamate hydrolysis) or pH >10 (sulfonyl group cleavage). Use buffered solutions (pH 6–8) .

- Thermal stability : Stable at 25°C for 48 hours; decomposition observed >80°C .

Which isotopic labeling strategies are feasible for metabolic studies?

Advanced:

- ¹³C-labeling : Introduce ¹³C at the methoxy group via methyl iodide-¹³CH₃ .

- Deuterated analogs : Synthesize d₃-methyl carbamate using CD₃I to track metabolic pathways via LC-MS/MS .

How do formulation choices (e.g., nanocrystals, liposomes) impact bioavailability?

Advanced:

- Nanocrystals : Improve solubility (2–5× increase) via wet milling; particle size <200 nm enhances intestinal absorption .

- Liposomal encapsulation : Sustained release in plasma (t½ >24 hrs) but requires PEGylation to avoid RES clearance .

What are the key challenges in scaling up synthesis, and how are they addressed?

Advanced:

- By-product control : Optimize stoichiometry (1.1 eq sulfonyl chloride) and use flow chemistry for consistent mixing .

- Cost reduction : Replace Pd catalysts with cheaper Ni-based alternatives for coupling steps .

Notes

- Safety : Classified as Warning (GHS Category 2) due to mild skin irritation; use PPE and fume hoods .

- Contradictions : Toxicity data from analog compounds (e.g., ) may not fully represent this derivative; validate experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.